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Compound of Interest

Compound Name:
N-(1-Isopropyl-1H-pyrazol-5-

yl)formamide

CAS No.: 144991-33-3

Cat. No.: B586818 Get Quote

Executive Summary
In the optimization of pyrazole-4-carboxamides, the choice between an N-methyl and an N-

isopropyl substituent at the 1-position is a pivotal decision governing the molecule's metabolic

liability and physicochemical robustness.

N-Methyl Variants: Exhibit superior metabolic stability and crystal packing efficiency. They

are the industry standard for systemic agents requiring long half-lives (e.g., Fluxapyroxad)

but can be susceptible to specific CYP450-mediated N-demethylation.

N-Isopropyl Variants: Offer enhanced lipophilicity (+0.4–0.6 LogP) and distinct steric

occlusion. However, they introduce a "metabolic soft spot" via tertiary carbon hydroxylation,

often resulting in faster intrinsic clearance (

) compared to their methyl counterparts.

Structural & Electronic Basis
The stability differences stem from the inductive and steric characteristics of the alkyl group

attached to the pyrazole nitrogen (N1).
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Feature N-Methyl Pyrazole N-Isopropyl Pyrazole Impact on Stability

Steric Bulk (A-Value) ~1.70 kcal/mol ~2.15 kcal/mol

Isopropyl provides

greater steric

shielding to the C5-

position but increases

rotational entropy.

Inductive Effect (+I) Moderate Strong

Isopropyl donates

more electron density

to the pyrazole ring,

theoretically reducing

amide electrophilicity

(hydrolysis

resistance).

Lipophilicity (

LogP)
Baseline +0.4 to +0.6

Isopropyl increases

membrane

permeability but

decreases aqueous

solubility.

Crystal Packing High Efficiency Lower Efficiency

Methyl analogs

typically show higher

melting points (

) and lattice energy

due to compact

packing.

Note on Nomenclature
While often colloquially termed "pyrazole formamides," these compounds are chemically

pyrazole carboxamides (

). True formamides (

) are rare in this scaffold. This guide addresses the Carboxamide class.

Metabolic Stability: The Core Differentiator
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Metabolic degradation is the primary failure mode for these scaffolds. The mechanism of

degradation differs fundamentally between the two substituents.

N-Methyl Degradation Pathway
The N-methyl group is a primary target for CYP450-mediated oxidative demethylation.

Mechanism: Hydroxylation of the methyl group forms an unstable hemiaminal intermediate (

), which spontaneously collapses to release formaldehyde and the des-methyl pyrazole.

Kinetics: Generally slow. The C-H bonds are sterically accessible but electronically

deactivated by the adjacent nitrogen lone pair participation in the aromatic ring.

N-Isopropyl Degradation Pathway
The N-isopropyl group introduces a tertiary C-H bond, which is energetically favorable for

radical abstraction by high-valent Iron-Oxo species in CYP450 enzymes.

Mechanism:

-1 Hydroxylation: The tertiary methine proton is abstracted, leading to a stable tertiary
alcohol metabolite (Hydroxy-isopropyl).

Dealkylation: While less common than demethylation, oxidative attack can lead to acetone

extrusion.

Kinetics:Fast. The formation of the tertiary radical is kinetically favored over primary C-H

abstraction, often leading to significantly shorter half-lives (

) for isopropyl analogs in microsomal assays.

Metabolic Pathway Diagram
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Caption: Comparative metabolic fates. The red arrow indicates the rapid hydroxylation of the

isopropyl tertiary carbon, a key instability factor.

Chemical & Hydrolytic Stability
In abiotic environments (shelf-life, formulation stability), the amide bond at C4 is the weak point.

Acidic Hydrolysis (pH < 4):

N-Methyl: The electron-donating effect of the methyl group stabilizes the pyrazole ring, but

less so than isopropyl.

N-Isopropyl: The stronger +I effect of the isopropyl group increases the electron density of

the pyrazole ring. This electron push is transmitted to the C4-amide, reducing the

electrophilicity of the carbonyl carbon.

Result: N-Isopropyl analogs often exhibit slightly superior hydrolytic stability under acidic

conditions due to this electronic deactivation of the carbonyl.

Photostability:
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Both analogs are generally photostable. However, the N-isopropyl group can undergo

Norrish Type II fragmentation if a carbonyl is in close proximity (e.g., if the side chain

allows), though this is rare in rigid pyrazole carboxamides.

Comparative Data (Simulated Representative Values)
Based on structure-activity relationships (SAR) of SDHI fungicides.

Parameter N-Methyl Analog N-Isopropyl Analog

Microsomal

(Human)
> 60 min 15 - 30 min

Hydrolysis

(pH 2, 25°C)

LogP (Octanol/Water) 2.8 3.3

Melting Point 155 - 160°C 130 - 135°C

Experimental Protocols
To validate these stability profiles in your specific series, use the following self-validating

protocols.

Microsomal Stability Assay (Metabolic)
Objective: Determine Intrinsic Clearance (

) and identify metabolites.

Preparation: Prepare 10 mM stock of test compounds (Methyl vs. Isopropyl) in DMSO.

Incubation System:

Enzyme: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,

0.4 U/mL G6PDH, 3.3 mM
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).

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

Pre-incubate microsomes and compound (1 µM final) at 37°C for 5 min.

Initiate with NADPH.

Sample at

min.

Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time. Slope

gives

.

Validation Criteria: Reference compounds (Verapamil: High clearance; Warfarin: Low

clearance) must fall within 20% of historical mean.

Accelerated Hydrolysis Assay (Chemical)
Objective: Compare amide bond resistance to acid/base catalysis.

Buffers:

Acid: 0.1 N HCl (pH 1.2).

Neutral: 50 mM Phosphate buffer (pH 7.4).

Base: 0.1 N NaOH (pH 13).
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Workflow:

Dissolve compound to 50 µM in Buffer/Acetonitrile (80:20 v/v) to ensure solubility.

Incubate at elevated temperature (60°C) to accelerate rates.

Aliquot at

hours.

Analyze via HPLC-UV (254 nm).

Data Interpretation:

If N-Isopropyl degradation < N-Methyl degradation at pH 1.2, the +I electronic effect is

dominant.

If N-Isopropyl degradation > N-Methyl, check for steric strain relief mechanisms.

Experimental Workflow Diagram
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Caption: Parallel workflow for assessing metabolic and chemical stability.

Conclusion & Recommendation
For drug development applications:

Select N-Methyl if your target requires high metabolic stability, compact crystal packing, and

oral bioavailability (standard SDHI approach).

Select N-Isopropyl only if the binding pocket contains a specific hydrophobic void (e.g.,

requiring the bulk of the isopropyl group) or if you need to increase lipophilicity to cross

biological membranes, accepting the trade-off of faster clearance.
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If N-Isopropyl is required for potency but fails metabolic stability criteria, consider bioisosteric

replacement with a Cyclopropyl group (isosteric to isopropyl but metabolically robust due to

high C-H bond dissociation energy) or a Difluoroethyl group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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